1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride is a unique chemical compound with a complex spirocyclic structure. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. The compound has garnered attention in various scientific fields for its potential applications in medicinal chemistry and organic synthesis.
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride is classified as a spirocyclic amine and falls within the category of diazaspiro compounds. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmacology due to its potential biological activities.
The synthesis of 1-benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can be achieved through various methods, often involving multi-step reactions that include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory protocols .
The molecular structure of 1-benzyl-1,6-diazaspiro[3.3]heptane hydrochloride features a spirocyclic arrangement consisting of two nitrogen atoms integrated into a seven-membered ring system along with a benzyl substituent.
The compound's structural data can be visualized using cheminformatics tools that depict its three-dimensional conformation, revealing the spatial arrangement of its atoms and functional groups.
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride can undergo several chemical reactions typical for amines and spirocyclic compounds:
Technical details about specific reactions often depend on experimental conditions and desired outcomes .
The mechanism of action for 1-benzyl-1,6-diazaspiro[3.3]heptane hydrochloride is not fully elucidated but is believed to involve interactions with biological macromolecules:
Research continues to explore these mechanisms to better understand how this compound can be utilized therapeutically.
Relevant data regarding melting points, boiling points, and density are often specific to the form being studied and may vary across different sources.
1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride has several notable applications:
Spirocyclic diamines, particularly diazaspiro[3.3]heptane, represent a strategic advancement in bioisosteric replacement for piperazine rings in drug design. These constrained scaffolds address key limitations of traditional piperazines, such as metabolic instability and conformational flexibility. The diazaspiro[3.3]heptane system maintains the two nitrogen atoms at similar distances (approximately 2.5–2.9 Å) as piperazine but fixes them in a near-perpendicular orientation through a spiro-fused cyclopropane bridge. This geometry reduces the entropic penalty upon target binding while preserving hydrogen-bonding capabilities [2] [3].
The bioisosteric utility is exemplified in poly(ADP-ribose) polymerase inhibitors (PARPi), where replacing olaparib's piperazine with 1,6-diazaspiro[3.3]heptane yielded compound 10e (IC~50~ = 12.6 ± 1.1 nM). This analog retained nanomolar PARP-1 affinity while mitigating DNA-damaging effects associated with the parent drug, demonstrating improved therapeutic specificity for non-oncological applications like inflammation [3]. Similarly, TCI America highlights spiro-building blocks as emerging bioisosteres for piperazine in augmenting water solubility and pharmacokinetic properties via increased fractional sp³ character (Fsp³) [2].
Table 1: PARP-1 Inhibition by Piperazine vs. Diazaspiro[3.3]heptane Analogs
Compound | Core Structure | PARP-1 IC~50~ (nM) | Structural Feature |
---|---|---|---|
Olaparib | Piperazine | 6.0 ± 1.2 | Linear flexibility |
10a | 1,6-Diazaspiro[3.3]heptane | 33.9 ± 1.5 | Methylene spacer |
10e | 1,6-Diazaspiro[3.3]heptane | 12.6 ± 1.1 | Cyclopropanecarbonyl |
Conformational restriction of flexible amines via spirofusion enhances binding specificity and reduces off-target interactions. The diazaspiro[3.3]heptane scaffold enforces a rigid "bent" geometry, positioning substituents in defined spatial orientations unavailable to piperazines. This preorganization was critical in σ~2~ receptor ligands, where 2,5-diazabicyclo[2.2.1]heptane (a bridged analog) achieved nanomolar affinity by stabilizing a bioactive conformation complementary to the receptor's binding pocket [4].
Molecular modeling of PARPi analogs revealed that the spirocyclic constraint in 10e facilitates optimal hydrogen bonding with PARP-1's catalytic domain residues, particularly through the protonated tertiary nitrogen. The reduced conformational flexibility also minimizes entropic losses upon binding, contributing to a 10-fold affinity improvement over flexible boc-protected analogs like 10c (IC~50~ = 551.6 nM) [3]. Computational studies on σ~2~R/TMEM97 further validated that rigidified diazaspiro cores maintain π-stacking with TYR150 and ionic interactions with ASP29, underscoring their utility in precision drug design [4].
Electronic and steric profiles of diazaspiro[3.3]heptane significantly differ from piperazine, influencing ligand-target interactions. The spirojunction introduces angle strain and alters nitrogen basicity: the bridgehead nitrogen exhibits reduced pK~a~ (∼7.5) compared to piperazine (pK~a~ = 9.8), enabling pH-dependent ionization states within physiological ranges [9]. This modulation is exploitable for optimizing blood-brain barrier penetration or intracellular targeting.
Sterically, the scaffold projects substituents equatorially from the cyclopropane ring, creating a distinct pharmacophore vector. In PARPi development, the carbonyl attachment to diazaspiro[3.3]heptane's secondary nitrogen (10e) enhanced PARP-1 affinity 29-fold over the free amine (10d, IC~50~ = 2,395 nM) by orienting the cyclopropanecarbonyl group into a hydrophobic subpocket [3]. Conversely, bulky substituents like tert-butoxycarbonyl (boc) caused steric clashes, as evidenced by the 85-fold affinity drop in 15b (IC~50~ = 4,397 nM) versus its unsubstituted counterpart 15a [3].
Benzylation at the diazaspiro[3.3]heptane nitrogen provides a synthetically tractable handle for structural diversification. The benzyl group serves as:
Commercial availability of 1-benzyl-1,6-diazaspiro[3.3]heptane derivatives as dihydrochloride (CAS 1909312-36-2) or hemioxalate salts (CAS 1223573-43-0) facilitates rapid analog generation [5] [6] [10]. Synthetic routes typically involve N-alkylation of diazaspiro[3.3]heptane with benzyl halides or reductive amination with benzaldehyde, followed by salt formation for crystallinity. The benzyl group's orthogonality is evidenced in σ~2~R ligand synthesis, where Pd-catalyzed cross-coupling on protected intermediates preceded deprotection and pharmacophore coupling [4].
Table 2: Synthetic Intermediates of 1-Benzyl-1,6-diazaspiro[3.3]heptane
Derivative | CAS Number | Molecular Formula | Salt Form | Purity |
---|---|---|---|---|
1-Benzyl-1,6-diazaspiro[3.3]heptane | 1223573-43-0 | C~26~H~34~N~4~O~4~* | Hemioxalate | 97% |
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one | 1363405-85-9 | C~12~H~14~N~2~O | None | Unspecified |
1-Benzyl-1,6-diazaspiro[3.3]heptane | 1909312-36-2 | C~12~H~18~Cl~2~N~2~ | Dihydrochloride | Unspecified |
*Note: Hemioxalate salt comprises two ligand molecules per oxalic acid molecule [6] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7